An In-depth Technical Guide to (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride (CAS: 133115-55-6)
An In-depth Technical Guide to (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride (CAS: 133115-55-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and safety information for (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride, a key building block in modern medicinal and agrochemical research.
Core Properties
(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride is a white solid organic compound.[1][2] The presence of the trifluoromethoxy group significantly influences its electronic properties, enhancing its utility as a synthetic intermediate.[3] It is commonly used in the development of novel pharmaceuticals and agrochemicals.[2][3]
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 133115-55-6 | [2] |
| Molecular Formula | C₇H₈ClF₃N₂O | [2] |
| Molecular Weight | 228.6 g/mol | [1] |
| Appearance | White solid | [1][2] |
| Melting Point | 230 °C (for 4-isomer) | [4] |
| Flash Point | 91 °C | [1] |
| Solubility | Soluble in polar solvents | [3] |
Structural Information
| Identifier | Value | Source(s) |
| IUPAC Name | (3-(trifluoromethoxy)phenyl)hydrazine hydrochloride | [5] |
| Canonical SMILES | C1=CC(=CC(=C1)OC(F)(F)F)NN.Cl | [2] |
| InChI Key | ZXDHJICZICMRLF-UHFFFAOYSA-N | [2] |
Synthesis
(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride is typically synthesized from 3-(trifluoromethoxy)aniline. The general synthetic route involves two key steps: diazotization of the aniline derivative followed by a reduction of the resulting diazonium salt.
Representative Experimental Protocol
The following is a representative experimental protocol adapted from the synthesis of a structurally similar compound, p-trifluoromethyl phenylhydrazine hydrochloride.[6] This procedure can be modified for the synthesis of the target compound.
Step 1: Diazotization
-
In a four-necked flask equipped with a mechanical stirrer and a thermometer, add concentrated hydrochloric acid and water.
-
While stirring, slowly add 3-(trifluoromethoxy)aniline. A significant amount of white solid will form.
-
Cool the mixture to a temperature between -5 and 15 °C.
-
Once cooled to -5 °C, add a solution of sodium nitrite dropwise, maintaining the temperature between -5 and 15 °C.
-
After the addition is complete, adjust the pH of the diazotization reaction solution to 5-7 by the dropwise addition of a 10-12% sodium carbonate solution.
Step 2: Reduction
-
In a separate four-necked flask, prepare a solution of sodium sulfite and cool it to 0-20 °C while stirring.
-
Slowly add the previously prepared diazo reaction liquid to the sodium sulfite solution in batches, ensuring the temperature is maintained between 0-25 °C.
-
Continue stirring the mixture at room temperature for 1-3 hours.
-
Add concentrated hydrochloric acid to the reaction mixture and heat to reflux for 1-4 hours.
-
Cool the reaction mixture to 0-20 °C to precipitate the product.
-
Filter the solid and dry it to obtain (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride.
Synthesis Workflow Diagram
Applications in Research and Development
(3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride serves as a crucial starting material in the synthesis of a variety of heterocyclic compounds. The trifluoromethoxy group can enhance the metabolic stability and binding affinity of the final molecules, making it a desirable moiety in drug design.[7]
Derivatives of this compound are investigated for a range of biological activities. For instance, phenylhydrazine-containing scaffolds are integral to the development of compounds targeting various signaling pathways implicated in neurological disorders and cancer.[7][8][9]
Safety Information
It is imperative to handle (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride with appropriate safety precautions in a laboratory setting. The compound is classified as harmful and an irritant.
Hazard Identification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 | Warning | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | GHS07 | Warning | H335: May cause respiratory irritation. |
Precautionary Measures
| Precautionary Statement(s) | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Experimental Workflows
The primary role of (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride is as a reactant in more complex synthetic schemes. A common application is in the Fischer indole synthesis or in the synthesis of pyrazole derivatives.
General Workflow for Pyrazole Synthesis
References
- 1. echemi.com [echemi.com]
- 2. Page loading... [guidechem.com]
- 3. CAS 133115-55-6: (3-TRIFLUOROMETHOXY-PHENYL)-HYDRAZINE HYD… [cymitquimica.com]
- 4. 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride | 133115-72-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. (3-(Trifluoromethoxy)phenyl)hydrazine hydrochloride | 133115-55-6 [sigmaaldrich.com]
- 6. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. Promotion of neurite outgrowth by 3,5,7,3',4'-pentamethoxyflavone is mediated through ERK signaling pathway in Neuro2a cells - PubMed [pubmed.ncbi.nlm.nih.gov]

